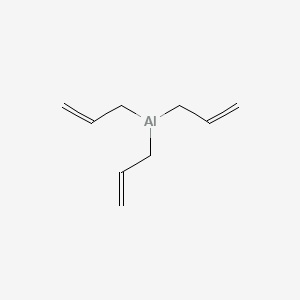
Tri(prop-2-en-1-yl)alumane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tri(prop-2-en-1-yl)alumane is an organoaluminum compound characterized by the presence of three prop-2-en-1-yl groups attached to an aluminum atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tri(prop-2-en-1-yl)alumane typically involves the reaction of aluminum trichloride with prop-2-en-1-yl magnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds as follows:
AlCl3+3CH2=CHCH2MgBr→Al(CH2=CHCH2)3+3MgBrCl
This reaction requires strict control of moisture and temperature to prevent hydrolysis and ensure high yield.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is typically carried out in specialized reactors designed to handle organometallic compounds safely. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Tri(prop-2-en-1-yl)alumane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and corresponding aldehydes or ketones.
Reduction: It can be reduced to form aluminum hydrides.
Substitution: The prop-2-en-1-yl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenated compounds and catalysts like palladium or platinum are employed.
Major Products
Oxidation: Aluminum oxide and prop-2-en-1-al.
Reduction: Aluminum hydrides.
Substitution: Various substituted aluminum compounds depending on the substituents used.
科学的研究の応用
Tri(prop-2-en-1-yl)alumane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and composites.
作用機序
The mechanism of action of Tri(prop-2-en-1-yl)alumane involves its ability to act as a Lewis acid, facilitating various chemical reactions. It can coordinate with electron-rich species, thereby activating them towards nucleophilic attack. This property is particularly useful in catalysis and organic synthesis.
類似化合物との比較
Similar Compounds
- Tri(propan-2-yl)alumane
- Titanium(4+),tris(prop-1-en-2-yl)alumane,tetrachloride
Comparison
Tri(prop-2-en-1-yl)alumane is unique due to its specific prop-2-en-1-yl groups, which confer distinct reactivity compared to other similar compounds. For instance, Tri(propan-2-yl)alumane has different steric and electronic properties, affecting its reactivity and applications. Titanium(4+),tris(prop-1-en-2-yl)alumane,tetrachloride, on the other hand, involves a different metal center, leading to varied chemical behavior and uses.
Conclusion
This compound is a versatile organoaluminum compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, materials science, and beyond. Further research into its properties and applications could unlock new possibilities in these fields.
特性
CAS番号 |
18854-66-5 |
|---|---|
分子式 |
C9H15Al |
分子量 |
150.20 g/mol |
IUPAC名 |
tris(prop-2-enyl)alumane |
InChI |
InChI=1S/3C3H5.Al/c3*1-3-2;/h3*3H,1-2H2; |
InChIキー |
NYCCIXSSBIMHNO-UHFFFAOYSA-N |
正規SMILES |
C=CC[Al](CC=C)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3-Nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14718543.png)
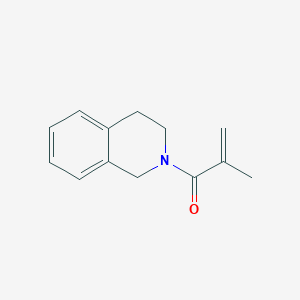
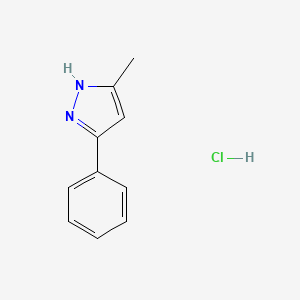

![9-Methoxy-2,5,11-trimethyl-1,3,4,6-tetrahydropyrido[4,3-b]carbazole](/img/structure/B14718557.png)
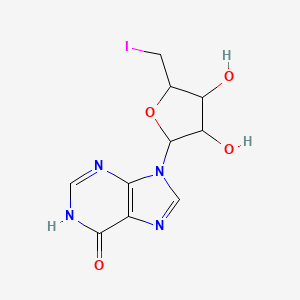
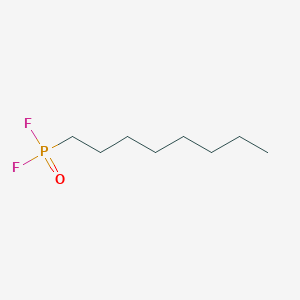
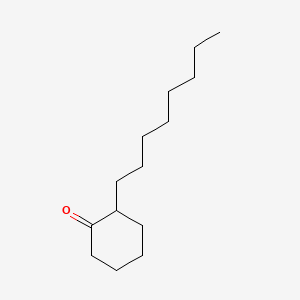

![N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide](/img/structure/B14718600.png)
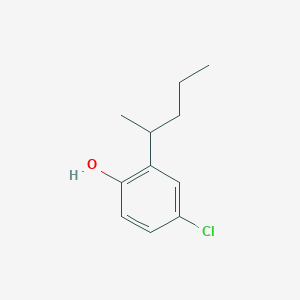

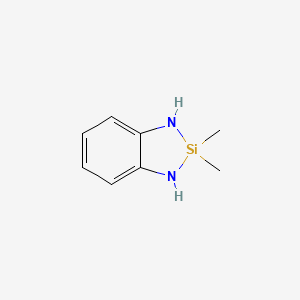
![Bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14718641.png)
